molecular formula C13H11BrFNO2S B1273620 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 260969-08-2

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B1273620
CAS RN: 260969-08-2
M. Wt: 344.2 g/mol
InChI Key: SFYHVQBHPYZLHF-UHFFFAOYSA-N
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Description

The compound "4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms suggests potential reactivity and specificity in biochemical interactions, as seen in various studies on similar sulfonamide derivatives .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction, where an amine is reacted with a sulfonyl chloride. For example, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was achieved through this method . The introduction of substituents like fluorine and bromine is often performed to modulate the biological activity and physicochemical properties of the compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using techniques such as X-ray diffraction and spectroscopic methods including FTIR, NMR, and MS . These studies reveal the conformational aspects of the molecules and the influence of substituents on the overall molecular geometry. Density functional theory (DFT) calculations complement these experimental techniques by providing detailed insights into the electronic structure .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is influenced by the presence of substituents on the aromatic rings. For instance, the introduction of a fluorine atom can enhance the selectivity of the compound in biochemical interactions, as observed in COX-2 inhibitor studies . The bromine atom, being a good leaving group, can facilitate further chemical transformations, making the compound a versatile intermediate for various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are characterized by their melting points, solubility, and stability, which are influenced by the nature of the substituents on the aromatic rings . The introduction of halogen atoms like fluorine and bromine can significantly affect these properties. Theoretical calculations such as DFT and analyses of vibrational frequencies provide additional information on the physicochemical characteristics of these compounds .

Scientific Research Applications

Catalytic Activity in Asymmetric Alkylation Reactions

4-(bromomethyl)benzenesulfonamides, including derivatives like 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, have been utilized as quaternization reagents for cinchonidine. These compounds demonstrate significant catalytic activity in asymmetric benzylation reactions, leading to the synthesis of phenylalanine derivatives with high enantioselectivity and yields up to 98% ee (Itsuno, Yamamoto, & Takata, 2014).

Carbonic Anhydrase Inhibition

Benzenesulfonamides like 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide are key in synthesizing compounds with potent inhibitory effects on human carbonic anhydrase isoenzymes. These synthesized derivatives exhibit significant inhibition with nanomolar Ki values against these isoenzymes, implying potential in medical and biochemical applications (Gul et al., 2016).

Supramolecular Architecture and Crystal Structures

The crystal structures of derivatives including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide show distinctive supramolecular architectures, highlighting their potential in material science and crystallography. This derivative forms a three-dimensional architecture through a series of intermolecular interactions (Rodrigues et al., 2015).

Photodynamic Therapy Applications

Compounds containing benzenesulfonamide functionalities have been utilized in the synthesis of new zinc phthalocyanines. These show promising properties for photodynamic therapy applications, particularly in the treatment of cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Conformational and Physicochemical Properties

Studies on compounds like 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, a close relative to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, involve conformational analysis and DFT calculations. These investigations provide insights into the molecule's physicochemical properties, aiding in understanding its potential applications (Deng, Liao, Tan, & Liu, 2021).

Isostructural Relationships

Research on isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, including the fluoro derivative, reveals insights into the adaptability of their three-dimensional crystal-packing modes to different molecular shapes. This adaptability is significant for designing materials with specific crystallographic properties (Gelbrich, Threlfall, & Hursthouse, 2012).

properties

IUPAC Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHVQBHPYZLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373722
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

CAS RN

260969-08-2
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260969-08-2
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